molecular formula C18H13Cl2NO3 B5915429 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone

4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone

Cat. No. B5915429
M. Wt: 362.2 g/mol
InChI Key: BRJLAALUQXTKKV-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone, also known as CBI, is a synthetic compound that has potential applications in scientific research. This molecule has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone is not fully understood. It is believed to act through multiple pathways, including the inhibition of NF-κB signaling and the activation of caspase-dependent apoptosis. 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone has also been shown to have antioxidant activity and to inhibit the activity of enzymes involved in the metabolism of xenobiotics.

Advantages and Limitations for Lab Experiments

4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to have potent biological activity, making it a useful tool for studying biological processes. However, 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone also has limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone is also sensitive to light and heat, which can affect its stability.

Future Directions

For the study of 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone include the development of derivatives with improved properties and the investigation of its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone involves a condensation reaction between 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde and 3-methylisoxazol-5(4H)-one. The reaction is catalyzed by a base such as potassium carbonate or sodium carbonate in a solvent such as DMF or DMSO. The resulting product is a yellow crystalline solid that is purified by recrystallization or column chromatography.

Scientific Research Applications

4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone has been studied for its potential applications in scientific research. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. 4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone has also been studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.

properties

IUPAC Name

(4E)-4-[[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c1-11-15(18(22)24-21-11)8-13-4-7-17(16(20)9-13)23-10-12-2-5-14(19)6-3-12/h2-9H,10H2,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJLAALUQXTKKV-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

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